Cinnamyl acetate
Overview
Description
It is characterized by a non-aromatic carbon-carbon double bond, which allows it to exist in both Z and E configurations . This compound naturally occurs in the fresh bark of cinnamon species, such as Cinnamomum zeylanicum Blume, and is known for its sweet, floral, and balsamic odor . Cinnamyl acetate is widely used as a flavoring agent in food products and as a fragrance ingredient in cosmetics and toiletries .
Mechanism of Action
Target of Action
Cinnamyl acetate is a chemical compound of the cinnamyl ester family . It’s a fragrance ingredient found in cinnamon leaf oil . The primary targets of this compound are pathogenic fungi and bacteria . It interacts with the ergosterol present in the fungal plasmatic membrane and with the cell wall .
Mode of Action
This compound exhibits antimicrobial activity by interacting directly with the ergosterol present in the fungal plasmatic membrane and with the cell wall . This interaction disrupts the integrity of the microbial cell wall, leading to cell death .
Biochemical Pathways
This compound is an acetate ester resulting from the formal condensation of cinnamyl alcohol with acetic acid . It naturally occurs in fresh bark of cinnamon (Cinnamomum zeylanicum Blume and other Cinnamomum species), with concentrations of 2,800–51,000 ppm .
Pharmacokinetics
pylori through molecular docking, MD Simulations and ADMET analyses revealed that this compound exhibited a significant level of pharmacokinetic and drug-likeness conformity .
Result of Action
The molecular and cellular effects of this compound’s action are primarily its antimicrobial properties. It has been shown to have significant antibacterial and antifungal activities . It disrupts the integrity of the microbial cell wall, leading to cell death .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the concentration of this compound in cinnamon can vary depending on the species of Cinnamomum and the part of the plant used . Additionally, the antimicrobial activity of this compound can be influenced by the specific strain of microorganism, as well as the presence of other compounds in the environment .
Biochemical Analysis
Biochemical Properties
Cinnamyl acetate is involved in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. For instance, it has been found that this compound showed significant binding interactions with virB4 and virB9 proteins
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it has been suggested that this compound may influence the biosynthesis of benzyl acetate by regulating the production of key precursors such as benzaldehyde and benzyl alcohol .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels. For instance, it has been suggested that this compound may be involved in the biosynthesis of dibenzocyclooctadiene lignans, with PmPAL enzymes and PmMYB4 transcription factors playing important roles in regulating the accumulation of key biosynthetic precursors to these compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cinnamyl acetate can be synthesized through various methods. One common method involves the reaction of cinnamyl alcohol with acetic anhydride in the presence of a catalyst such as phosphoric acid or tosic acid . The reaction is typically carried out at temperatures ranging from 20°C to 45°C, with the cinnamyl alcohol being added dropwise over several hours . Another method involves the use of isopropenyl acetate and p-toluenesulfonic acid in dichloromethane or acetonitrile as solvents, with reaction times ranging from 16 to 36 hours .
Industrial Production Methods
Industrial production of this compound often involves the extraction of cinnamon oil from the bark of cinnamon trees, followed by rectification to separate high-purity this compound . This process typically involves controlling the temperature, reflux ratio, and vacuum degree to achieve the desired purity and yield .
Chemical Reactions Analysis
Types of Reactions
Cinnamyl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form cinnamic acid or cinnamaldehyde.
Reduction: Reduction of this compound can yield cinnamyl alcohol.
Substitution: The acetate group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Cinnamic acid, cinnamaldehyde.
Reduction: Cinnamyl alcohol.
Substitution: Various substituted cinnamyl derivatives.
Scientific Research Applications
Cinnamyl acetate has a wide range of scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various cinnamyl derivatives.
Biology: This compound has been studied for its antimicrobial and antifungal properties.
Medicine: Research has shown potential anti-inflammatory and antioxidant effects.
Industry: It is used in the production of fragrances, flavors, and cosmetics.
Comparison with Similar Compounds
Cinnamyl acetate is similar to other cinnamyl derivatives such as cinnamic acid, cinnamaldehyde, and cinnamyl alcohol . it is unique in its sweet, floral odor and its use as a flavoring and fragrance agent . Unlike cinnamic acid and cinnamaldehyde, this compound is less prone to oxidation and has a more stable ester functional group .
List of Similar Compounds
- Cinnamic acid
- Cinnamaldehyde
- Cinnamyl alcohol
- 2-methoxy-cinnamaldehyde
Properties
CAS No. |
21040-45-9 |
---|---|
Molecular Formula |
C11H12O2 |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
[(Z)-3-phenylprop-2-enyl] acetate |
InChI |
InChI=1S/C11H12O2/c1-10(12)13-9-5-8-11-6-3-2-4-7-11/h2-8H,9H2,1H3/b8-5- |
InChI Key |
WJSDHUCWMSHDCR-YVMONPNESA-N |
Isomeric SMILES |
CC(=O)OC/C=C\C1=CC=CC=C1 |
SMILES |
CC(=O)OCC=CC1=CC=CC=C1 |
Canonical SMILES |
CC(=O)OCC=CC1=CC=CC=C1 |
Appearance |
Oil |
boiling_point |
263.00 to 265.00 °C. @ 760.00 mm Hg |
density |
1.047-1.054 |
21040-45-9 103-54-8 |
|
physical_description |
Liquid Colorless liquid; [Sigma-Aldrich MSDS] Colourless to slightly yellow liquid, sweet, balsamic, floral odou |
solubility |
insoluble in water; soluble in oils miscible (in ethanol) |
Synonyms |
cinnamyl acetate |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does cinnamyl acetate exert its antifungal effects?
A1: this compound demonstrates potent antifungal activity, particularly against tree pathogenic fungi like Phellinus noxius []. While the exact mechanism remains under investigation, its efficacy is likely attributed to its ability to disrupt fungal cell wall integrity and interfere with critical metabolic processes.
Q2: Can this compound be used to control nematodes?
A2: Research suggests that this compound exhibits significant nematicidal activity against Meloidogyne incognita, a root-knot nematode []. It achieves this by inhibiting juvenile movement and egg hatching, effectively disrupting the nematode life cycle.
Q3: Is this compound effective against mosquitos?
A3: this compound, often found in essential oils like those from Cinnamomum osmophloeum, demonstrates strong larvicidal activity against mosquito species like Aedes aegypti and Aedes albopictus []. This effect is attributed to its ability to penetrate the larval cuticle and interfere with essential physiological processes.
Q4: What is the molecular formula and weight of this compound?
A4: this compound has the molecular formula C11H12O2 and a molecular weight of 176.21 g/mol.
Q5: How can this compound be identified using spectroscopic techniques?
A5: this compound can be identified using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods provide information about the compound's molecular weight, fragmentation pattern, and structural characteristics, enabling its identification and quantification in various matrices [, ].
Q6: How stable is this compound under different storage conditions?
A6: this compound, particularly when present in complex mixtures like guava nectar, can degrade during storage, especially at higher temperatures and under light exposure. Refrigeration and protection from light are crucial for preserving its stability and aroma [].
Q7: Does the presence of other compounds influence the stability of this compound?
A7: Yes, the stability of this compound can be affected by the presence of other compounds. For example, in cinnamon bark oil, its conversion to cinnamaldehyde and other components occurs during processing, indicating a potential for interaction and degradation [].
Q8: Can this compound be synthesized using enzymatic catalysis?
A8: Yes, this compound can be efficiently synthesized through lipase-catalyzed transesterification reactions using cinnamyl alcohol and an acyl donor like vinyl acetate [, , ]. This enzymatic approach offers a sustainable and environmentally friendly alternative to traditional chemical synthesis methods.
Q9: What factors affect the efficiency of this compound synthesis using lipases?
A9: Factors like the type of lipase, reaction temperature, substrate molar ratio, and the presence of solvents or immobilization supports significantly influence the yield and selectivity of this compound synthesis [, , ].
Q10: Can computational methods predict the anti-corrosion properties of this compound?
A10: Yes, computational studies employing quantum chemical calculations, Monte Carlo simulations, and molecular dynamics simulations have provided insights into the anti-corrosion capabilities of this compound by analyzing its adsorption energies and interactions with metal surfaces [].
Q11: How does the chemical structure of this compound contribute to its biological activities?
A11: The presence of the acetate group, the phenyl ring, and the unsaturated double bond in the cinnamyl moiety all contribute to the molecule's overall hydrophobicity, reactivity, and ability to interact with biological targets, influencing its antifungal, larvicidal, and other activities.
Q12: Do structural modifications of this compound affect its biological activity?
A12: Yes, structural modifications, such as the introduction of substituents on the phenyl ring or alterations to the acetate group, can significantly impact the activity and potency of this compound. For instance, acetylation of cinnamaldehyde to form this compound can lead to a decrease in acaricidal activity [].
Q13: How can the stability and bioavailability of this compound be improved for potential pharmaceutical applications?
A13: Research is exploring various formulation strategies, such as encapsulation in nanoparticles or liposomes, to enhance the stability, solubility, and bioavailability of this compound, potentially leading to more effective drug delivery systems.
Q14: What are the common analytical methods used to quantify this compound in various matrices?
A14: Gas chromatography (GC) coupled with flame ionization detection (FID) or mass spectrometry (MS) is widely employed for the separation, identification, and quantification of this compound in complex mixtures like essential oils, plant extracts, and food products [, , , ].
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